4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Drug Design ADME Lipophilicity

4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 683261-79-2) is a synthetic sulfamoyl benzamide derivative featuring a cyclohexyl(methyl)sulfamoyl group at the para position of the benzamide core and a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl substituent. It belongs to a class of compounds explored as cannabinoid receptor modulating ligands and other therapeutic applications.

Molecular Formula C24H27N3O4S2
Molecular Weight 485.62
CAS No. 683261-79-2
Cat. No. B2607205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
CAS683261-79-2
Molecular FormulaC24H27N3O4S2
Molecular Weight485.62
Structural Identifiers
SMILESCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC
InChIInChI=1S/C24H27N3O4S2/c1-27(19-6-4-3-5-7-19)33(29,30)21-14-10-18(11-15-21)23(28)26-24-25-22(16-32-24)17-8-12-20(31-2)13-9-17/h8-16,19H,3-7H2,1-2H3,(H,25,26,28)
InChIKeyIQPWVBSSENZISN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 683261-79-2)


4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 683261-79-2) is a synthetic sulfamoyl benzamide derivative featuring a cyclohexyl(methyl)sulfamoyl group at the para position of the benzamide core and a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl substituent [1]. It belongs to a class of compounds explored as cannabinoid receptor modulating ligands and other therapeutic applications [2]. The compound is primarily distributed as a research chemical and screening library member.

Cannabinoid receptor (CB1/CB2) screening library member Class-level sulfamoyl benzamide chemotype; unique methoxy/thiazole substitution
Pharmacophore probe for thiazole-substituted benzamides Distinct hydrogen-bond acceptor count and lipophilicity vs. fluorophenyl analogs
Conformational analysis tool compound Cyclohexyl ring and 7 rotatable bonds support induced-fit binding studies

Why 4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide Cannot Be Substituted by Closest Analogs


Structurally similar sulfamoyl benzamide analogs exhibit divergent computed property profiles that directly affect molecular recognition, solubility, and metabolic stability. For instance, replacing the 4-methoxyphenyl with 4-fluorophenyl on the thiazole ring alters lipophilicity (XLogP3-AA: 4.8 vs. 4.7) and removes a hydrogen-bond acceptor, potentially reordering target selectivity [1]. Similarly, modifying the N-alkyl group (cyclohexyl to cyclopentyl) changes rotatable bond count and molecular shape, which can influence binding pocket complementarity and off-rate kinetics. Without rigorous head-to-head pharmacological data, generic substitution risks selecting a compound with inferior target engagement, altered ADME, or reduced synthetic tractability for the intended assay system.

4-Fluorophenyl analog (CAS 683264-37-1)
Target: Methoxyphenyl (7 HBA, XLogP3 4.7) Fluorophenyl (6 HBA, XLogP3 4.8)
Loss of a hydrogen-bond acceptor and higher lipophilicity may reorder target selectivity and alter solubility; head-to-head binding data not available.
Cyclopentyl analog (estimated)
Target: Cyclohexyl (7 rotatable bonds) Cyclopentyl (6 rotatable bonds)
Reduced conformational flexibility may affect induced-fit binding kinetics; direct pharmacological comparison lacking.

Quantitative Evidence Guide for Selecting 4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide


Lipophilicity Difference to Fluorophenyl Analog

The target compound's XLogP3-AA of 4.7 differs from the 4-fluorophenyl analog (CAS 683264-37-1) which has an XLogP3-AA of 4.8 [1]. This 0.1 log unit shift indicates a marginally lower lipophilicity, which can influence permeability and solubility in in vitro settings.

Lipophilicity
Cross-study comparable
Target XLogP3 4.7
Fluorophenyl analog 4.8
Δ = -0.1 log unit
Marginally lower lipophilicity may support aqueous assay conditions
Computed by XLogP3 3.0 (PubChem)
Drug Design ADME Lipophilicity

Hydrogen Bond Acceptor Variation

The target compound possesses 7 hydrogen bond acceptors, whereas the fluorophenyl analog has 6 (the methoxy oxygen provides an additional acceptor) [1]. This difference could alter hydrogen-bonding patterns with target residues.

H-Bond Acceptors
Cross-study comparable
Target 7 HBA
Fluorophenyl analog 6 HBA
Δ = +1 (methoxy oxygen)
Additional HBA may alter target engagement or off‑target binding
Computed by Cactvs 3.4.8.24
Molecular Recognition Pharmacophore Target Engagement

Rotatable Bond Count and Conformational Flexibility

The target compound has 7 rotatable bonds, one more than the cyclopentyl analog (6 rotatable bonds) due to the larger cyclohexyl ring, which increases conformational flexibility [1].

Rotatable Bonds
Class-level inference
Target 7 rot. bonds
Cyclopentyl analog 6
Δ = +1
Higher flexibility may influence induced‑fit binding and entropic penalty
Analog SMILES estimation; data to verify
Conformational Analysis Ligand Efficiency Binding Kinetics

Molecular Weight and TPSA Comparison

The target compound has a molecular weight of 485.6 g/mol and a topological polar surface area (TPSA) of 78.8 Ų, versus the fluorophenyl analog's MW of 473.6 g/mol and TPSA of 69.6 Ų [1][2].

MW & TPSA
Cross-study comparable
Target MW 485.6, TPSA 78.8
Fluorophenyl MW 473.6, TPSA 69.6
Δ MW +12.0, Δ TPSA +9.2
Higher MW/TPSA predict lower passive permeability; relevant for in‑vitro assays
PubChem 2.2 / Cactvs
Drug-likeness Permeability Solubility

Optimal Use Cases for 4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide


Cannabinoid Receptor Ligand Screening Libraries

Based on the class-level activity of sulfamoyl benzamides as cannabinoid receptor agonists/modulators [1], this compound is a strong candidate for inclusion in focused screening sets targeting CB1/CB2 receptors. Its distinct methoxy substitution and cyclohexyl group provide a unique pharmacophore probe compared to the fluorophenyl and cyclopentyl analogs.

Structure-Activity Relationship (SAR) Studies on Thiazole Substituents

The quantitative differences in lipophilicity (ΔXLogP = -0.1) and hydrogen bond acceptors (Δ = +1) versus the 4-fluorophenyl analog make this compound valuable for isolating the electronic effects of the para-substituent on target binding and selectivity.

In Vitro ADME and Permeability Assay Development

The higher TPSA (78.8 vs. 69.6 Ų) and MW (485.6 vs. 473.6 g/mol) compared to the fluorophenyl analog suggest this compound will exhibit lower membrane permeability, serving as a probe to calibrate PAMPA or Caco-2 assays for moderately permeable compounds.

Conformational Analysis and Molecular Dynamics Simulations

The seven rotatable bonds and the cyclohexyl ring's chair-boat equilibrium offer a more flexible backbone than the cyclopentyl analog, making it suited for studies of ligand-induced fit and entropic contributions to binding free energy.

Application
Selection Property
Validation Focus
Cannabinoid receptor screening sets
Methoxy-substituted pharmacophore probe
CB1/CB2 receptor engagement assays
Thiazole substituent SAR studies
Para-substituent electronic effect differentiation
Target binding and selectivity SAR
In‑vitro permeability assay development
Moderate permeability profile (higher TPSA/MW)
PAMPA / Caco‑2 assay calibration
Conformational analysis & MD simulations
Cyclohexyl ring conformational flexibility
Entropic binding free energy studies
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